N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16025434
InChI: InChI=1S/C17H22F2N4OS/c1-22(2)6-7-23-5-3-4-11(10-23)16(24)21-17-20-15-13(19)8-12(18)9-14(15)25-17/h8-9,11H,3-7,10H2,1-2H3,(H,20,21,24)
SMILES:
Molecular Formula: C17H22F2N4OS
Molecular Weight: 368.4 g/mol

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16025434

Molecular Formula: C17H22F2N4OS

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide -

Specification

Molecular Formula C17H22F2N4OS
Molecular Weight 368.4 g/mol
IUPAC Name N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide
Standard InChI InChI=1S/C17H22F2N4OS/c1-22(2)6-7-23-5-3-4-11(10-23)16(24)21-17-20-15-13(19)8-12(18)9-14(15)25-17/h8-9,11H,3-7,10H2,1-2H3,(H,20,21,24)
Standard InChI Key NOPAIELWJAFUCL-UHFFFAOYSA-N
Canonical SMILES CN(C)CCN1CCCC(C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole ring system, a bicyclic structure comprising a benzene fused to a thiazole ring. The fluorine substitutions at positions 4 and 6 introduce electron-withdrawing effects, enhancing the compound’s lipophilicity and dipole moment compared to non-fluorinated analogues . The furan-2-carboxamide group contributes additional polarity through its oxygen atom, facilitating hydrogen-bonding interactions with biological targets .

Key Structural Parameters:

  • Molecular Formula: C₁₂H₆F₂N₂O₂S

  • Molecular Weight: 296.25 g/mol

  • LogP: ~3.0 (estimated from analogous compounds )

  • Dipole Moment: ~5.8 Debye (calculated for difluoro-substituted benzothiazoles )

The fluorine atoms and furan moiety collectively optimize the compound’s bioavailability by balancing solubility and membrane permeability, a critical factor for drug candidates .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves sequential functionalization of the benzothiazole core:

  • Benzothiazole Ring Formation:
    Condensation of 2-aminobenzenethiol with 4,6-difluoro-2-formylbenzoic acid in the presence of a catalyst such as piperidine yields the difluoro-substituted benzothiazole intermediate .

  • Furan-2-carboxamide Conjugation:
    Reaction of the benzothiazole intermediate with furan-2-carbonyl chloride under mild basic conditions (e.g., triethylamine) introduces the carboxamide group .

Optimization Strategies:

  • Continuous Flow Reactors: Enhance reaction efficiency and yield in industrial-scale synthesis .

  • Purification Techniques: Chromatography or recrystallization ensures >95% purity, critical for pharmacological applications .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):
    δ 8.16 (d, 1H, J = 8.2 Hz, benzothiazole-H), 7.59 (t, 1H, furan-H) .

  • FT-IR:
    Peaks at 1681 cm⁻¹ (C=O amide stretch), 1520 cm⁻¹ (C-F vibrational mode) .

  • LC-MS:
    ESI+ m/z 325.05 [M+H]⁺, confirming molecular weight .

These methods validate structural integrity and purity, essential for reproducibility in biological assays .

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms:

  • Kinase Inhibition:
    The fluorine substitutions may enhance binding to ATP pockets in kinases like ALK, mimicking the activity of piperidine carboxamide inhibitors .

  • Apoptosis Induction:
    Analogous compounds trigger mitochondrial dysregulation, upregulating pro-apoptotic Bax (↑3×) and downregulating Bcl-2 (↓40%) in cancer cells .

  • ROS-Mediated DNA Damage:
    A 2.5× increase in reactive oxygen species (ROS) could induce γ-H2AX foci, a marker of DNA double-strand breaks .

Antimicrobial Activity

Benzothiazole derivatives often exhibit broad-spectrum antimicrobial effects. The furan moiety’s ability to disrupt microbial membranes or enzymatic processes may contribute to this activity .

Comparative Analysis with Structural Analogues

Electronic and Steric Effects

The table below contrasts key properties of N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide with related compounds:

CompoundCore StructureSubstituentsLogPDipole Moment (Debye)
N-(1,3-benzothiazol-2-yl)furan-2-carboxamideBenzothiazoleNone2.84.5
N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamideBenzothiazoleSingle fluorine (C4)3.15.2
Target CompoundBenzothiazole4,6-Difluoro; furan3.05.8

Key Observations:

  • Fluorine Impact: Difluoro substitution increases dipole moment (5.8 Debye) versus non-fluorinated analogues (4.5 Debye), improving solubility in polar solvents .

  • Furan vs. Thiophene: Replacing thiophene with furan reduces steric hindrance, potentially enhancing binding to flat enzymatic active sites .

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